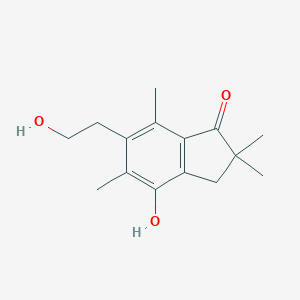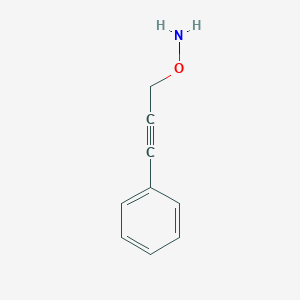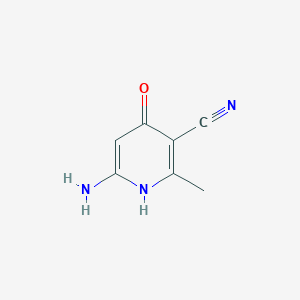
3-Bromobenzamide
Übersicht
Beschreibung
3-Bromobenzamide is an organic compound with the molecular formula C7H6BrNO . It has an average mass of 200.033 Da and a Monoisotopic mass of 198.963272 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromobenzamide consists of a benzene ring substituted with a bromo group and an amide group . The compound has two hydrogen bond acceptors and two hydrogen bond donors .Physical And Chemical Properties Analysis
3-Bromobenzamide has a density of 1.6±0.1 g/cm3, a boiling point of 297.4±23.0 °C at 760 mmHg, and a flash point of 133.6±22.6 °C . It has a molar refractivity of 42.9±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 124.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Isocoumarin Derivatives
3-Bromobenzamide derivatives have been used in the synthesis of isocoumarins, a class of organic compounds with potential biological activity. This process involves a CuI-catalyzed reaction with 1,3-diketones, enabling the creation of a variety of 3-substituted isocoumarins (Cai, Wang, & Xi, 2012).
Development of Benzisothiazol-3(2H)-one
Another application is in the formation of benzisothiazol-3(2H)-one derivatives. This involves a copper-catalyzed tandem reaction of o-bromobenzamide derivatives with potassium thiocyanate, demonstrating a method for S-C and S-N bond formation (Wang, Chen, Deng, & Xi, 2012).
Formation of 3-Methyleneisoindolin-1-ones
3-Bromobenzamide derivatives also play a role in forming 3-methyleneisoindolin-1-ones through a CuI/l-proline-catalyzed domino reaction with terminal alkynes. This method allows for the variation of N-substituents and the aromatic ring, showing the compound's versatility in synthesis (Li, Wang, Zhang, Jiang, & Ma, 2009).
Quinazolinone Scaffold Assembly
3-Bromobenzamide is used in the rapid assembly of the quinazolinone scaffold, a key structure in many pharmacologically active compounds. This involves a copper-catalyzed tandem reaction with aldehydes and aqueous ammonia, further illustrating its utility in complex organic synthesis (Guo, Li, Tao, Zhang, & Fan, 2014).
Synthesis of 3-(Imino)isoindolin-1-ones
A novel synthetic pathway using 3-bromobenzamide derivatives has been developed to create 3-(imino)isoindolin-1-ones. This Co-catalyzed cyclization reaction is significant for its ability to tolerate a variety of substituents, offering moderate yields in most cases (Aman, Huang, Liu, Tsai, Kim, Hsieh, & Chuang, 2021).
Metabolism of Bromoxynil by Klebsiella pneumoniae
In environmental research, a study found that Klebsiella pneumoniae subsp. ozaenae can metabolize bromoxynil, a compound related to bromobenzamides, indicating potential applications in bioremediation and understanding microbial interactions with environmental contaminants (Mcbride, Kenny, & Stalker, 1986).
Safety and Hazards
3-Bromobenzamide may cause skin and eye irritation, and may also cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
3-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJFDWIECLJWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022277 | |
| Record name | 3-Bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzamide | |
CAS RN |
22726-00-7 | |
| Record name | 3-Bromobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22726-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022726007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMOBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694N917Z7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-Bromobenzamide relate to its activity as an inhibitor?
A1: While the provided research doesn't focus solely on 3-Bromobenzamide, one study investigates its structural characteristics and compares it to other halogenated benzamides . The study focuses on crystal structures, revealing that 3-Bromobenzamide adopts a conformation where the bromine atom and the amide group are essentially coplanar with the benzene ring. This planar conformation, influenced by the bromine atom's size, might be crucial for interaction with target proteins. Further research is needed to determine the specific interactions and their impact on inhibitory activity.
Q2: Can you provide examples of how 3-Bromobenzamide has been used as a building block in the synthesis of more complex molecules with biological activity?
A2: One study utilizes 3-Bromobenzamide as a starting material for synthesizing a series of 2-benzylamino-3,4-dihydroxypyrrolidines . These complex molecules were designed to inhibit α-mannosidase, an enzyme involved in various biological processes. By attaching 3-Bromobenzamide to the pyrrolidine core, researchers could investigate the impact of this specific substituent on enzyme inhibition and potential anti-cancer activity.
A3: Yes, a study describes a process for synthesizing benzamide derivatives, including those incorporating 3-Bromobenzamide, with potential herbicidal activity . The research focuses on a specific reaction pathway using copper chloride as a catalyst to create a library of compounds. While the specific herbicidal properties of 3-Bromobenzamide-containing molecules aren't detailed in the abstract, this research highlights its potential application in agriculture.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


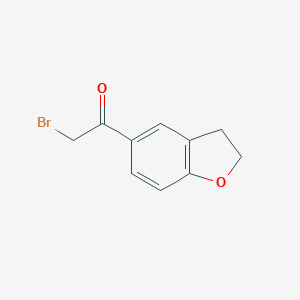


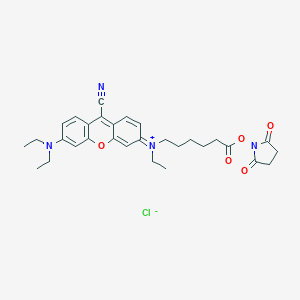
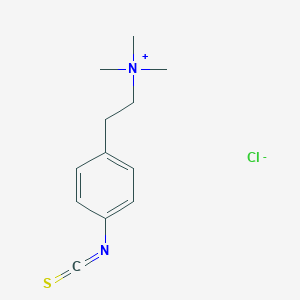

![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)



